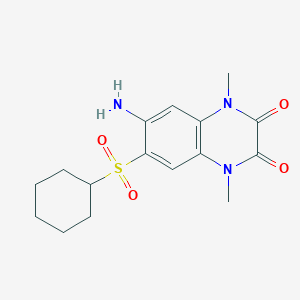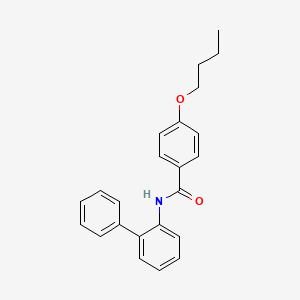
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of ionotropic glutamate receptors, which are involved in various neurological disorders.
Mechanism of Action
The mechanism of action of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in synaptic plasticity and memory formation. By inhibiting the NMDA receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione reduces the excitotoxicity and oxidative stress associated with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione have been extensively studied in preclinical models. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and Alzheimer's disease. These effects are thought to be due to the inhibition of the NMDA receptor and the subsequent reduction of excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione in lab experiments include its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
Future Directions
There are several future directions for the research and development of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. One direction is the optimization of the synthesis method to increase yields and purity of the compound. Another direction is the development of novel analogs with improved solubility and selectivity for the NMDA receptor. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as depression and anxiety should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by the reaction with sodium sulfite and sodium bisulfite. The resulting compound is then treated with methylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for medicinal chemistry research.
Scientific Research Applications
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of this receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has shown promising results in preclinical studies as a potential treatment for these disorders.
properties
IUPAC Name |
6-amino-7-cyclohexylsulfonyl-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18-12-8-11(17)14(9-13(12)19(2)16(21)15(18)20)24(22,23)10-6-4-3-5-7-10/h8-10H,3-7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMTGSGSBNMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3CCCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)
![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)